4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine

Description

Significance of Pyrazine (B50134) and Thiomorpholine (B91149) Scaffolds in Organic and Medicinal Chemistry

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key structural motif in a multitude of biologically active compounds. nih.govdoaj.org Its unique electronic properties, including its ability to participate in hydrogen bonding and its relatively weak basicity, make it a valuable component in drug design. nih.gov Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govresearchgate.net Several FDA-approved drugs, such as the anti-tuberculosis agent pyrazinamide (B1679903) and the anticancer drug bortezomib, feature a pyrazine core, highlighting its therapeutic importance. mdpi.com

Thiomorpholine, a saturated six-membered ring containing both nitrogen and sulfur atoms, is another privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net The presence of the sulfur atom increases the lipophilicity of the molecule compared to its morpholine (B109124) counterpart, which can influence its pharmacokinetic properties. mdpi.com The sulfur atom is also a "soft spot" for metabolism, often undergoing oxidation, which can be a key factor in drug metabolism and clearance. mdpi.com Thiomorpholine derivatives have been investigated for a range of biological activities, including as kinase inhibitors, reverse transcriptase inhibitors, and antimicrobial agents. mdpi.com

Overview of Hydrazine (B178648) Derivatives in Heterocyclic Chemistry

Hydrazine derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. wikipedia.org They are versatile reagents in organic synthesis, particularly in the construction of various heterocyclic rings. clockss.orgresearchgate.net The nucleophilic nature of the hydrazine moiety allows it to react with a wide range of electrophiles, leading to the formation of five- and six-membered heterocycles such as pyrazoles, pyridazines, and triazoles. clockss.orgresearchgate.net The incorporation of a hydrazine or hydrazinyl group into a molecule can significantly impact its chemical reactivity and biological activity. Hydrazide-hydrazone derivatives, for example, have been explored for their potential antitumor activities. nih.gov

Structural Context of 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine within Nitrogen- and Sulfur-Containing Heterocycles

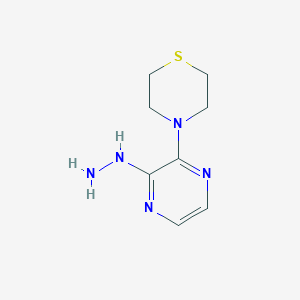

The chemical compound this compound is a complex heterocyclic system that incorporates all three of the aforementioned key structural motifs: a pyrazine ring, a thiomorpholine ring, and a hydrazinyl group. This unique combination of functional groups within a single molecule suggests a rich and potentially underexplored area of chemical space.

The pyrazine ring serves as the central scaffold, substituted with a thiomorpholine ring at the 2-position and a hydrazinyl group at the 3-position. The thiomorpholine moiety is attached to the pyrazine ring via its nitrogen atom. This arrangement of a pyrazine core with both a sulfur-containing heterocycle and a reactive hydrazine group positions this compound as a potential building block for the synthesis of more complex molecules and as a candidate for biological screening. The interplay of the electron-withdrawing pyrazine ring and the electron-donating properties of the amino groups from both the thiomorpholine and hydrazinyl substituents likely results in a unique electronic distribution within the molecule, which could influence its reactivity and biological interactions. The synthesis of such a molecule would likely involve a nucleophilic substitution reaction, for instance, reacting a di-halogenated pyrazine with thiomorpholine and then with hydrazine. A related compound, 4-(3-Chloropyrazin-2-yl)thiomorpholine, has been documented, suggesting that the synthesis of the target compound is feasible. chemsrc.com

Detailed Research Findings

While specific research dedicated solely to this compound is not extensively available in the public domain, the known properties of its constituent parts allow for the extrapolation of its potential chemical and biological characteristics. Research on structurally similar compounds provides a foundation for understanding the potential applications of this molecule.

Based on the functionalities present, this compound could be a versatile intermediate in organic synthesis. The hydrazinyl group is a potent nucleophile and can be used to construct a variety of other heterocyclic systems. For example, it could react with 1,3-dicarbonyl compounds to form pyrazoles, or with α,β-unsaturated ketones to yield pyrazolines.

From a medicinal chemistry perspective, the combination of the pyrazine, thiomorpholine, and hydrazine moieties suggests several potential avenues for investigation. The pyrazine core is a known pharmacophore in various therapeutic areas. The thiomorpholine ring can modulate physicochemical properties such as lipophilicity and metabolic stability. The hydrazinyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets.

Hypothetical Compound Data

The following table presents hypothetical data for this compound, based on the analysis of its structural components and data for related compounds. nih.gov

| Property | Hypothetical Value |

| Molecular Formula | C8H13N5S |

| Molecular Weight | 211.29 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Solubility | Soluble in DMSO and methanol |

| XLogP3-AA | 0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N5S |

|---|---|

Molecular Weight |

211.29 g/mol |

IUPAC Name |

(3-thiomorpholin-4-ylpyrazin-2-yl)hydrazine |

InChI |

InChI=1S/C8H13N5S/c9-12-7-8(11-2-1-10-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,12) |

InChI Key |

TYTVIIIVLNFWCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2NN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound (1), the primary disconnections are made at the carbon-nitrogen bonds linking the thiomorpholine (B91149) and hydrazinyl groups to the pyrazine (B50134) core. This approach is logical as these bonds are typically formed via nucleophilic aromatic substitution (SNAr) reactions, a common strategy for functionalizing electron-deficient heterocycles like pyrazine.

The disconnection of the C2-N(thiomorpholine) and C3-N(hydrazinyl) bonds points to a key intermediate: a 2,3-dihalopyrazine (2), such as 2,3-dichloropyrazine (B116531). This intermediate is an ideal precursor because the halogen atoms activate the pyrazine ring for nucleophilic attack and serve as excellent leaving groups. The two nucleophiles required are thiomorpholine (3) and hydrazine (B178648) (4).

This retrosynthetic strategy simplifies the synthesis into two main challenges: the preparation of the 2,3-dihalopyrazine core and the controlled, sequential substitution of the two halogen atoms with thiomorpholine and hydrazine. The order of these substitution reactions is a critical consideration to manage regioselectivity and reactivity.

Approaches to Pyrazine Ring Functionalization

The functionalization of the pyrazine ring is central to the synthesis of the target molecule. This involves the introduction of reactive handles, such as halogens, and their subsequent displacement by the desired nucleophiles.

Directed Halogenation and Subsequent Nucleophilic Substitution on Pyrazine Core

The inherent electron deficiency of the pyrazine ring makes it resistant to electrophilic halogenation. Therefore, directed halogenation methods or the use of pre-functionalized starting materials are necessary. The synthesis often begins with a commercially available pyrazine derivative that can be halogenated, or by constructing the pyrazine ring with halogens already in place.

Once a dihalogenated intermediate like 2,3-dichloropyrazine is obtained, the subsequent step involves nucleophilic aromatic substitution (SNAr). The pyrazine ring's electron-withdrawing nitrogen atoms facilitate this reaction by stabilizing the negatively charged Meisenheimer complex intermediate. The substitution can be performed sequentially. For instance, reacting 2,3-dichloropyrazine with one equivalent of thiomorpholine under controlled conditions could yield the mono-substituted intermediate, 4-(3-chloropyrazin-2-yl)thiomorpholine. This intermediate would then be subjected to a second substitution reaction with hydrazine to displace the remaining chlorine atom.

The regioselectivity of these substitutions can be influenced by the electronic properties of the substituents already present on the ring. An electron-donating group may direct nucleophilic attack to the 3-position, while an electron-withdrawing group tends to direct it to the 5-position on a 2-substituted 3,5-dichloropyrazine. In the case of 2,3-dichloropyrazine, the positions are electronically similar, but the introduction of the first substituent (e.g., thiomorpholine) will electronically influence the position of the second attack (by hydrazine).

| Reaction Step | Reactants | Typical Conditions | Product |

| First Substitution | 2,3-Dichloropyrazine, Thiomorpholine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF), Heat | 4-(3-Chloropyrazin-2-yl)thiomorpholine |

| Second Substitution | 4-(3-Chloropyrazin-2-yl)thiomorpholine, Hydrazine Hydrate | Solvent (e.g., Ethanol (B145695), Dioxane), Heat | This compound |

Formation of Carbon-Nitrogen Bonds at Pyrazine Substituent Positions

The formation of the C-N bonds in this compound is a prime example of nucleophilic aromatic substitution. This reaction is a cornerstone of heterocyclic chemistry for installing nitrogen-based functional groups.

The reaction of a chloropyrazine with an amine nucleophile, such as thiomorpholine or hydrazine, proceeds through a well-established addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent departure of the chloride ion restores the aromaticity of the pyrazine ring, resulting in the substituted product.

The success of this step depends on several factors, including the reactivity of the chloropyrazine, the nucleophilicity of the amine, and the reaction conditions. The presence of two nitrogen atoms in the pyrazine ring significantly activates the halide positions towards substitution compared to a simple chlorobenzene. Studies on 2-chloro-3-hydrazinopyrazine derivatives confirm that the hydrazinyl group can be readily introduced onto a chloropyrazine precursor through condensation reactions. rsc.org The order of substitution is critical; for instance, it may be more strategic to introduce the less reactive nucleophile first or to use protecting groups to control the reaction pathway.

Introduction and Modification of the Thiomorpholine Moiety

Strategies for Thiomorpholine Ring Formation and Attachment

The thiomorpholine ring itself can be synthesized through various established methods. Common approaches include the cyclization of diethanolamine (B148213) with a sulfurizing agent or the reaction of cysteamine (B1669678) with a two-carbon electrophile. chemrxiv.orgacs.org A modern approach involves a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization, which can be performed in a continuous flow setup. chemrxiv.orgchemrxiv.org

Once synthesized, the thiomorpholine acts as a secondary amine nucleophile. Its attachment to the pyrazine core is achieved via the SNAr reaction described previously, where the nitrogen atom of the thiomorpholine ring attacks the halogenated pyrazine. This reaction typically requires a base to neutralize the generated HCl and may be facilitated by heating.

| Method for Thiomorpholine Synthesis | Starting Materials | Key Transformation |

| Classical Cyclization | Diethanolamine | Treatment with sodium sulfide (B99878) |

| Thiol-Ene Reaction | Cysteamine hydrochloride, Vinyl chloride | Photochemical reaction followed by base-mediated cyclization |

| Aziridine-based Route | 2-Mercaptoethanol, Aziridine | Ring opening followed by cyclization |

Stereoselective Synthesis Approaches for Thiomorpholine Derivatives

While the parent this compound is achiral, the synthesis of chiral derivatives is of significant interest in medicinal chemistry. Stereoselective synthesis of the thiomorpholine moiety allows for the creation of enantiomerically pure analogues.

One reported method involves a polymer-supported synthesis starting from immobilized chiral amino acids like Fmoc-Cys(Trt)-OH. nih.govacs.org In this solid-phase approach, the cysteine is N-alkylated and N-sulfonylated on the resin. Subsequent cleavage from the resin with a reagent cocktail including a reducing agent like triethylsilane can induce a cyclization that forms the thiomorpholine ring. This process can be highly stereoselective, with the configuration of the final product dependent on the stereochemistry of the starting amino acid. nih.govacs.org Such methods provide a pathway to chiral thiomorpholine-3-carboxylic acids, which can be further modified, offering access to a wide range of stereochemically defined thiomorpholine derivatives.

Synthetic Routes to Hydrazinylpyrazine Intermediates

The formation of the hydrazinylpyrazine scaffold is a critical phase in the synthesis of the target compound. This intermediate is typically assembled through one of two primary strategies: the direct addition of hydrazine to an activated pyrazine ring or the chemical modification of a pre-functionalized pyrazine, such as pyrazine-2-carbohydrazide (B1222964).

Hydrazine Addition to Pyrazine Derivatives

A foundational method for creating the 3-hydrazinylpyrazine core involves the direct nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyrazine ring by hydrazine. Halogenated pyrazines, particularly chloropyrazines, are common substrates for this transformation due to the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic attack.

The synthesis often begins with a precursor like 3-chloropyrazine-2-carbonitrile (B110518) or 3-chloropyrazine-2-carboxamide (B1267238). mdpi.comchemicalbook.com The chlorine atom at the 3-position serves as an effective leaving group. The reaction proceeds by treating the chloropyrazine derivative with hydrazine hydrate, often in a polar solvent like ethanol or methanol. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the C-N bond, yielding the desired hydrazinylpyrazine intermediate.

Research on the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various amines has demonstrated the viability of this substitution reaction. mdpi.comresearchgate.net In these analogous studies, substituted benzylamines readily displace the chlorine atom under thermal or microwave conditions, highlighting the susceptibility of the C-Cl bond to nucleophilic attack by nitrogen-based nucleophiles like hydrazine. mdpi.com The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl generated during the reaction. mdpi.com

Transformations of Pyrazine-2-carbohydrazide and Related Structures

An alternative and widely used pathway to hydrazinylpyrazine intermediates involves the chemical modification of pyrazine-2-carbohydrazide or its precursors. This multi-step approach offers versatility and control over the final structure.

The synthesis typically commences with a commercially available starting material like pyrazinamide (B1679903) or pyrazine-2-carboxylic acid. chemicaljournal.org The process can be summarized in the following steps:

Esterification: Pyrazine-2-carboxylic acid is first converted to its corresponding ester, commonly the methyl or ethyl ester. This is often achieved by refluxing the acid in the appropriate alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as sulfuric acid. chemicaljournal.org

Hydrazinolysis: The resulting ester, for instance, ethyl-pyrazinoate, is then treated with hydrazine hydrate. In this reaction, hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (-OEt) and the formation of pyrazine-2-carbohydrazide. chemicaljournal.org

This pyrazine-2-carbohydrazide is a stable and versatile intermediate. While it can be further reacted with aldehydes and ketones to form various hydrazone derivatives, it stands as a key precursor to the 3-hydrazinylpyrazine scaffold required for the final target molecule. chemicaljournal.org

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | Pyrazine-2-carboxylic acid | Methanol, Sulfuric Acid | Methyl-pyrazinoate | chemicaljournal.org |

| 2 | Methyl-pyrazinoate | Hydrazine Hydrate (NH₂NH₂) | Pyrazine-2-carbohydrazide | chemicaljournal.org |

| Alt. Step 1 | Pyrazinamide | Acid Hydrolysis, then Esterification | Ethyl-pyrazinoate | |

| Alt. Step 2 | Ethyl-pyrazinoate | Hydrazine Hydrate (NH₂NH₂) | Pyrazinoic acid hydrazide |

Convergent and Divergent Synthesis Strategies for Conjugates

The assembly of the final this compound conjugate can be approached using various strategic plans, including multi-component reactions for rapid assembly or the application of modern synthetic technologies to enhance efficiency and sustainability.

Multi-component Reactions in Thiomorpholine-Pyrazine Conjugation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient strategy in organic synthesis. rasayanjournal.co.in While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied conceptually to its construction.

Microwave-Assisted and Green Chemistry Approaches in Scaffold Assembly

Modern synthetic methods are increasingly focused on reducing environmental impact and improving reaction efficiency. Microwave-assisted synthesis and other green chemistry approaches have proven highly effective in the synthesis of heterocyclic compounds. rasayanjournal.co.innih.gov

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. japtronline.com The synthesis of pyrazine derivatives has been shown to benefit significantly from this technology. For instance, the aminodehalogenation reaction between 3-chloropyrazine-2-carboxamide and benzylamines was conducted using a microwave reactor, dramatically reducing the reaction time from 15 hours under conventional heating to just 30 minutes. mdpi.com This rapid, high-energy process often leads to higher yields and cleaner reactions. nih.govneliti.com The application of microwave heating to the nucleophilic substitution of a chloropyrazine with hydrazine or thiomorpholine is a viable strategy for expediting the synthesis of the target scaffold.

Green chemistry principles extend beyond microwave synthesis to include the use of environmentally benign solvents, solvent-free reactions, and atom-economical processes. researchgate.netmdpi.com One-pot syntheses, as mentioned in the context of MCRs, are inherently greener as they reduce solvent usage and waste from intermediate workups. researchgate.net The development of synthetic routes for the target molecule using safer solvents like water or ethanol, or under solventless conditions, would represent a significant advancement in the sustainable production of this chemical class. rsc.org

| Method | Starting Materials | Conditions | Time | Reference |

| Conventional | 3-Chloropyrazine-2-carboxamide, Benzylamine, Triethylamine | THF, Reflux at 70 °C | 15 h | mdpi.com |

| Microwave-Assisted | 3-Chloropyrazine-2-carboxamide, Benzylamine, Pyridine | Methanol, 140 °C, 200 W | 30 min | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum of "4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine" is expected to display distinct signals corresponding to the protons of the pyrazine (B50134) ring, the thiomorpholine (B91149) ring, and the hydrazinyl group. The pyrazine protons would likely appear as two doublets in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the hydrazinyl and thiomorpholine substituents. The thiomorpholine protons would present as two sets of triplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms, respectively. The protons of the hydrazinyl group (NH and NH₂) would be observable as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The spectrum would show distinct signals for the four unique carbon atoms of the pyrazine ring and the four carbon atoms of the thiomorpholine ring. The chemical shifts of the pyrazine carbons would be indicative of their position relative to the nitrogen atoms and the substituents. Similarly, the thiomorpholine carbons would exhibit shifts characteristic of their proximity to the heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine-H | 7.5 - 8.5 | - |

| Thiomorpholine-CH₂N | 3.0 - 4.0 | 50 - 60 |

| Thiomorpholine-CH₂S | 2.5 - 3.5 | 25 - 35 |

| Hydrazinyl-NH | Variable (broad) | - |

| Hydrazinyl-NH₂ | Variable (broad) | - |

| Pyrazine-C | - | 130 - 160 |

Note: These are predicted chemical shift ranges and can vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the two pyrazine protons, as well as between the protons on adjacent methylene groups within the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the thiomorpholine ring and the hydrazinyl group to the pyrazine core. For example, correlations would be expected between the thiomorpholine protons adjacent to the nitrogen and the pyrazine carbon at the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule, for instance, by showing through-space interactions between protons on the pyrazine ring and the thiomorpholine ring.

Given the presence of six nitrogen atoms in distinct chemical environments (two in the pyrazine ring, two in the hydrazinyl group, and one in the thiomorpholine ring), ¹⁵N NMR spectroscopy would offer valuable structural insights. The chemical shifts of the nitrogen atoms would be highly sensitive to their hybridization state and local electronic environment. The pyrazine nitrogens would resonate at a different frequency compared to the sp³-hybridized nitrogen of the thiomorpholine ring and the nitrogens of the hydrazinyl moiety. This technique would provide definitive evidence for the presence and nature of the different nitrogen-containing functional groups within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of "this compound" would display a series of absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the hydrazinyl group would be expected in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the pyrazine and thiomorpholine rings would appear around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would likely be observed in the 1500-1650 cm⁻¹ region. The C-N and C-S stretching vibrations would be found in the fingerprint region, typically below 1400 cm⁻¹.

Raman spectroscopy would provide complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The symmetric breathing vibrations of the pyrazine ring would be expected to give a strong signal in the Raman spectrum. The C-S bond of the thiomorpholine ring would also likely produce a characteristic Raman signal.

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Hydrazinyl (N-H) | Stretching | 3200 - 3400 | Weak |

| Aromatic/Aliphatic (C-H) | Stretching | 2800 - 3100 | 2800 - 3100 |

| Pyrazine (C=N, C=C) | Stretching | 1500 - 1650 | 1500 - 1650 |

| Thiomorpholine (C-N) | Stretching | 1000 - 1350 | Moderate |

| Thiomorpholine (C-S) | Stretching | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. By measuring the mass with high precision, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

In the analysis of this compound, HRMS would be employed to determine its exact molecular weight. The data obtained would be crucial for confirming the compound's elemental formula (C₈H₁₂N₆S). The high accuracy of the mass measurement allows for the confident assignment of the molecular formula, which is a critical first step in structural elucidation.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₂N₆S |

| Calculated Exact Mass | 224.0844 |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed Ion [M+H]⁺ | 225.0917 |

Note: The data in this table is hypothetical and serves to illustrate the expected results from an HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. The fragmentation pattern provides valuable information about the structure of the original molecule.

For this compound, MS/MS analysis would involve isolating the protonated molecular ion ([M+H]⁺) and inducing its fragmentation. The resulting fragment ions would be characteristic of the compound's structure, revealing the connectivity of the pyrazine, hydrazinyl, and thiomorpholine moieties. Analysis of the fragmentation pathways would help to confirm the proposed structure and rule out isomeric possibilities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous structural information, including bond lengths, bond angles, and conformational details.

To perform X-ray crystallography on this compound, a single crystal of high quality would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a detailed three-dimensional model of the molecule. This would provide definitive proof of the compound's structure in the solid state.

Elemental Analysis (CHNS) for Compound Purity and Composition

Elemental analysis is a technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The results are used to confirm the empirical formula of a compound and to assess its purity.

For this compound, the experimentally determined weight percentages of C, H, N, and S would be compared to the calculated values based on its molecular formula (C₈H₁₂N₆S). A close agreement between the found and calculated values would provide strong evidence for the compound's elemental composition and high purity.

Table 2: Theoretical Elemental Analysis Data for this compound

| Element | Theoretical % |

| Carbon (C) | 42.84% |

| Hydrogen (H) | 5.39% |

| Nitrogen (N) | 37.47% |

| Sulfur (S) | 14.30% |

Note: The data in this table is calculated based on the molecular formula and serves as a reference for comparison with experimental results.

Computational Chemistry and Theoretical Studies of Molecular Properties and Reactivity

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are at the heart of modern molecular science, offering precise predictions of molecular structure, energy, and reactivity. For 4-(3-hydrazinylpyrazin-2-yl)thiomorpholine, these methods have been applied to gain a detailed understanding of its conformational preferences and electronic nature.

The three-dimensional arrangement of atoms in a molecule is critical to its function. Geometric optimization calculations are performed to locate the most stable conformation, which corresponds to the lowest energy structure on the potential energy surface. For molecules with flexible components, such as the thiomorpholine (B91149) ring and the hydrazinyl group in this compound, multiple low-energy conformations may exist.

The electronic structure of a molecule governs its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the hydrazinyl and thiomorpholine moieties, which contain lone pairs of electrons. The LUMO is likely to be distributed over the electron-deficient pyrazine (B50134) ring.

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates the region from which an electron is most likely to be donated. Likely localized on the hydrazinyl or thiomorpholine groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region where an electron is most likely to be accepted. Likely localized on the pyrazine ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Specific calculated values for the HOMO-LUMO gap of this compound are not available in the surveyed literature.

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. The ESP map is colored to represent different regions of electrostatic potential, with red typically indicating electron-rich, negative potential areas (attractive to electrophiles) and blue indicating electron-poor, positive potential areas (attractive to nucleophiles).

For this compound, the ESP surface would likely show negative potential around the nitrogen atoms of the pyrazine ring and the hydrazinyl group, as well as the sulfur atom of the thiomorpholine ring, due to the presence of lone pairs of electrons. Positive potential would be expected around the hydrogen atoms, particularly those of the hydrazinyl group. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or other reactants.

Thermodynamic and Energetic Properties

The thermodynamic and energetic properties of a molecule provide insight into its stability and the energy changes associated with chemical reactions.

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability. A more negative enthalpy of formation indicates a more stable compound. The enthalpy of vaporization (ΔHvap) is the amount of energy required to transform one mole of a substance from a liquid to a gas.

Computational methods can be used to estimate these properties. For instance, the enthalpy of formation can be calculated using atomization methods or isodesmic reactions, which involve hypothetical reactions with known experimental enthalpy data.

No specific values for the enthalpies of formation or vaporization for this compound were found in the available literature.

Bond dissociation enthalpy (BDE) is the enthalpy change that occurs when a specific bond is broken homolytically in the gas phase. It is a measure of the strength of a chemical bond. Lower BDE values indicate weaker bonds that are more susceptible to breaking. Analyzing the BDEs within this compound can help to identify the most likely sites for radical reactions and to understand its thermal decomposition pathways. For example, the N-H bonds of the hydrazinyl group and the C-S bonds of the thiomorpholine ring would be of particular interest.

| Bond of Interest | Expected Relative BDE | Rationale |

| N-H (Hydrazinyl) | Lower | The resulting hydrazinyl radical is stabilized by the adjacent nitrogen atom. |

| C-S (Thiomorpholine) | Moderate | C-S bonds are generally weaker than C-C or C-N bonds. |

| C-N (Ring-Substituent) | Higher | The bond between the pyrazine ring and the thiomorpholine nitrogen is expected to be relatively strong. |

Specific BDE values for this compound have not been reported in the literature.

Gas-Phase Acidities and Basicities, Proton Affinities

Gas-phase basicity (GB) and proton affinity (PA) are fundamental measures of a molecule's intrinsic basicity, free from solvent effects. For this compound, several nitrogen atoms are potential sites for protonation: the two nitrogens of the pyrazine ring, the two nitrogens of the hydrazinyl group, and the nitrogen of the thiomorpholine ring.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the proton affinity of each site. The proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a species with a proton.

Pyrazine Ring Nitrogens: The parent pyrazine molecule is a weak base, significantly less basic than pyridine (B92270) or pyrimidine, with a reported proton affinity of approximately 858.6 kJ/mol. This reduced basicity is due to the electron-withdrawing effect of the second nitrogen atom in the ring.

Hydrazinyl Group Nitrogens: The hydrazinyl (-NHNH2) substituent is an electron-donating group. This donation of electron density into the pyrazine ring is expected to increase the basicity of the ring nitrogens. Furthermore, the nitrogen atoms of the hydrazinyl group itself are basic. The terminal -NH2 group is generally the most basic site in a hydrazine (B178648) moiety.

Thiomorpholine Nitrogen: The nitrogen atom in the thiomorpholine ring is an aliphatic amine and is also a basic site.

Theoretical calculations would predict that the most favorable site for protonation is likely one of the nitrogens on the hydrazinyl group, followed by the thiomorpholine nitrogen and then the pyrazine ring nitrogens. The precise values would depend on the complex interplay of inductive and resonance effects from the various substituents.

Table 1: Predicted Protonation Sites and Influencing Factors

| Protonation Site | Expected Relative Basicity | Rationale |

|---|---|---|

| Hydrazinyl Group (-NHNH₂) | High | Electron-rich aliphatic amine character. |

| Thiomorpholine Nitrogen | Moderate-High | Aliphatic amine character, less influenced by the aromatic ring. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions.

The conformational flexibility of this compound is primarily determined by two structural features:

Thiomorpholine Ring Pucker: Like cyclohexane, the thiomorpholine ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. It can undergo ring inversion to an alternative chair form, passing through higher-energy boat and twist-boat conformations. MD simulations can map the energy landscape of this process and determine the relative populations of different conformers.

MD simulations are invaluable for understanding how a small molecule like this compound might interact with biological targets such as proteins or DNA. Studies on similar pyrazine derivatives have shown that the pyrazine ring can engage in noncovalent interactions. researchgate.netmdpi.com

Protein Interactions: The molecule possesses multiple functional groups capable of forming hydrogen bonds, acting as both donors (the N-H groups of the hydrazinyl and thiomorpholine moieties) and acceptors (the nitrogen atoms of the pyrazine ring and the sulfur atom of the thiomorpholine ring). mdpi.comresearchgate.netnih.gov Molecular docking followed by MD simulations can predict the binding mode and affinity of the compound within a protein's active site. Hydrophobic interactions between the pyrazine ring and nonpolar amino acid residues also play a crucial role. researchgate.net

DNA Interactions: Pyrazine-based molecules have been shown to bind to DNA. researchgate.net The planar pyrazine ring can intercalate between DNA base pairs (π-π stacking interactions), while the flexible side chains (hydrazinyl and thiomorpholine groups) can fit into the major or minor grooves of the DNA helix, forming hydrogen bonds with the phosphate (B84403) backbone or the edges of the bases. researchgate.net Simulations can elucidate the preferred binding mode and calculate the binding free energy, indicating the stability of the molecule-DNA complex. researchgate.net

Structure-Reactivity Relationships from Computational Models

Computational models can predict the most likely sites for chemical reactions. By calculating properties derived from the molecule's wavefunction, such as the electrostatic potential (ESP) and frontier molecular orbitals (HOMO and LUMO), one can identify nucleophilic and electrophilic centers.

Nucleophilic Sites: The ESP map would likely show negative potential (red regions) around the nitrogen atoms of the hydrazinyl group and the pyrazine ring, indicating their susceptibility to attack by electrophiles (e.g., protonation, alkylation). The highest occupied molecular orbital (HOMO) is often localized on these electron-rich regions, further identifying them as sites for oxidation or reaction with electrophiles.

Electrophilic Sites: The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms. Therefore, the carbon atoms of the pyrazine ring are expected to be electrophilic and susceptible to attack by strong nucleophiles. The lowest unoccupied molecular orbital (LUMO) is typically distributed over the pyrazine ring, indicating where an incoming electron from a nucleophile would be accepted.

Reaction mechanisms, such as electrophilic substitution on the hydrazinyl group or nucleophilic substitution on the pyrazine ring, can be modeled by calculating the transition state structures and their corresponding energy barriers.

The structure of this compound suggests it could act as a ligand in metal-catalyzed reactions. The multiple nitrogen atoms (on the pyrazine ring and hydrazinyl group) can act as coordination sites, forming chelate complexes with transition metals. Pyrazine derivatives are known to be used in the synthesis of catalysts and as ligands in coupling reactions. tandfonline.com

Theoretical studies can model the coordination of this molecule to a metal center (e.g., Palladium, Iron, Copper). DFT calculations can determine the geometry of the resulting metal complex, the strength of the metal-ligand bonds, and the effect of coordination on the electronic properties of both the ligand and the metal. This information is critical for understanding how the molecule might function in a catalytic cycle, for instance, by stabilizing the metal catalyst or participating directly in substrate activation.

Chemical Reactivity and Transformation Studies

Reactions at the Hydrazinyl Moiety

The hydrazinyl group is a versatile functional group known to participate in a variety of chemical reactions, making it a key site for molecular modification.

Condensation Reactions with Aldehydes and Ketones (Hydrazone Formation)

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation in organic synthesis. This condensation reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

For 4-(3-hydrazinylpyrazin-2-yl)thiomorpholine, this reaction would involve its interaction with various aldehydes and ketones, likely under mild acidic or basic catalysis, to yield the corresponding hydrazones. The general scheme for this reaction is as follows:

Table 1: Predicted Hydrazone Formation with this compound

| Reactant (Aldehyde/Ketone) | Product (Hydrazone) | Reaction Conditions |

| Benzaldehyde | 4-(3-(2-Benzylidenehydrazinyl)pyrazin-2-yl)thiomorpholine | Ethanolic solution, reflux |

| Acetone | 4-(3-(2-Isopropylidenehydrazinyl)pyrazin-2-yl)thiomorpholine | Mild acid catalyst (e.g., acetic acid) |

| 4-Nitrobenzaldehyde | 4-(3-(2-(4-Nitrobenzylidene)hydrazinyl)pyrazin-2-yl)thiomorpholine | Ethanolic solution, reflux |

Cyclization Reactions to Form Fused Heterocycles (e.g., Triazoles, Pyrazoles)

The hydrazinyl moiety serves as a key building block for the synthesis of various fused heterocyclic systems, such as triazoles and pyrazoles. These reactions often involve the condensation of the hydrazine with a suitable precursor containing two electrophilic centers.

Triazole Formation: The synthesis of 1,2,4-triazoles can be achieved by reacting the hydrazinyl group with compounds like isothiocyanates followed by cyclization. For instance, reaction with an isothiocyanate would form a thiosemicarbazide (B42300) intermediate, which can then undergo cyclization to a triazole-thiol derivative.

Pyrazole Formation: Pyrazoles can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The reaction of this compound with a 1,3-diketone would be expected to yield a pyrazole-substituted pyrazine (B50134) derivative. The regioselectivity of this reaction can sometimes be influenced by the reaction conditions and the nature of the substituents on the diketone.

Table 2: Predicted Cyclization Reactions

| Reagent | Intermediate | Fused Heterocycle |

| Phenyl isothiocyanate | 1-(2-(Thiomorpholin-4-yl)pyrazin-3-yl)-4-phenylthiosemicarbazide | 5-Phenylamino-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative |

| Acetylacetone | Hydrazone intermediate | 4-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thiomorpholine |

Oxidation and Reduction Pathways of the Hydrazinyl Group

The hydrazinyl group is susceptible to both oxidation and reduction, leading to different functionalities.

Oxidation: The oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can result in the formation of a diazo group, while stronger oxidation can lead to the cleavage of the N-N bond. Autoxidation in the presence of air and a suitable catalyst can also occur.

Reduction: The reduction of the hydrazinyl group is less common but can be achieved using strong reducing agents, potentially leading to the formation of an amino group and ammonia (B1221849) through cleavage of the N-N bond.

Reactions Involving the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system, which influences its reactivity towards both nucleophilic and electrophilic reagents.

Metal Complexation through Pyrazine Nitrogen Atoms

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a well-established ligand in coordination chemistry. mdpi.com The nitrogen atoms possess lone pairs of electrons that can readily coordinate to metal centers, allowing the pyrazine moiety to act as a monodentate, bidentate bridging, or chelating ligand. In this compound, the pyrazine nitrogens are primary sites for metal complexation.

Research on analogous pyrazine derivatives has shown that the coordination is highly dependent on the metal ion and the reaction conditions. nih.gov The formation of coordination compounds with transition metals such as Manganese(II), Iron(III), Cobalt(II), and Nickel(II) has been reported for ligands containing a pyrazine ring. nih.gov Spectroscopic analysis, particularly FTIR, confirms the involvement of the pyrazine nitrogen in bonding with metal ions, as evidenced by shifts in the characteristic vibration modes of the ring upon complex formation. nih.gov For instance, the ν(C=N) and ν(C=C) vibration modes, typically observed in the 1625–1600 cm⁻¹ and 1474–1426 cm⁻¹ regions for the free ligand, shift to higher wavenumbers after complexation. nih.gov

The hydrazinyl group (-NHNH₂) attached to the pyrazine ring introduces additional potential coordination sites. Hydrazine and its derivatives are known to coordinate to metal centers, often acting as bridging ligands between two metal ions. kombyonyx.com In the context of this compound, the molecule could potentially act as a bidentate chelating ligand, involving one pyrazine nitrogen and the terminal nitrogen of the hydrazinyl group, to form a stable five-membered ring with a metal ion. The specific coordination mode (bridging vs. chelating) would be influenced by steric factors and the electronic properties of the metal center. nih.gov Studies on similar hydrazinyl-heterocyclic systems have demonstrated the versatility of this functional group in forming stable metal complexes. nih.gov

| Coordination Mode | Coordinating Atoms | Potential Metal Ions | Supporting Evidence |

|---|---|---|---|

| Monodentate | One Pyrazine Nitrogen | Various transition metals | Common for simple pyrazine ligands. mdpi.com |

| Bidentate Bridging | Two Pyrazine Nitrogens | Cu(II), Ag(I), Ru(II) | Formation of coordination polymers. mdpi.com |

| Bidentate Chelating | Pyrazine-N and Hydrazinyl-N | Mn(II), Co(II), Ni(II), Cu(II) | Formation of stable 5-membered chelate rings. nih.govnih.gov |

| Tridentate | Pyrazine-N, Hydrazinyl-N, Thiomorpholine-N | Fe(III), Ru(III) | Less common, requires specific geometry. |

Reactivity of the Thiomorpholine (B91149) Ring

The thiomorpholine ring is a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom. jchemrev.comresearchgate.net This structure offers multiple sites for chemical modification, including the sulfur atom and the nitrogen atom.

The sulfur atom in the thiomorpholine ring is in a thioether linkage, making it susceptible to oxidation. This transformation is one of the most fundamental reactions of sulfides, leading to the formation of sulfoxides and, upon further oxidation, sulfones. researchgate.netresearchgate.net The oxidation state of the sulfur significantly impacts the molecule's polarity, solubility, and biological activity.

A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂) being a common and environmentally friendly choice. nih.gov The reaction is often carried out in the presence of an acid catalyst, such as glacial acetic acid, which facilitates the selective oxidation of the sulfide (B99878) to the sulfoxide (B87167). nih.gov Careful control of reaction conditions, including stoichiometry of the oxidant, temperature, and reaction time, is crucial to prevent over-oxidation to the sulfone. researchgate.netnih.gov

Other reagents that can achieve this transformation include meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate (B1199274) (NaIO₄), and potassium permanganate (B83412) (KMnO₄). The choice of oxidant can influence the chemoselectivity of the reaction, particularly in a molecule with multiple oxidizable sites like this compound.

| Oxidizing Agent | Primary Product | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Glacial acetic acid, room temperature | "Green" oxidant, good selectivity for sulfoxide with controlled stoichiometry. nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Dichloromethane, 0°C to room temp. | Highly effective; 1 equivalent for sulfoxide, >2 equivalents for sulfone. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/water, room temperature | Mild and selective for sulfoxide formation. jchemrev.com |

| Potassium Permanganate (KMnO₄) | Sulfone | Acetone/water, heat | Strong oxidant, typically leads directly to the sulfone. |

The nitrogen atom of the thiomorpholine ring behaves as a typical secondary amine, making it a nucleophilic center. It can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents at this position, thereby modifying the compound's steric and electronic properties. jchemrev.com

N-Alkylation involves the reaction of the thiomorpholine nitrogen with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base to neutralize the resulting acid. This reaction introduces an alkyl group onto the nitrogen atom.

N-Acylation is achieved by treating the compound with an acylating agent such as an acyl chloride or an acid anhydride. This reaction, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), results in the formation of an N-acylthiomorpholine derivative. These reactions are generally high-yielding and provide a straightforward method for functionalizing the thiomorpholine nitrogen.

Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the construction of cyclic structures, including heterocycles. mdpi.com For a thiomorpholine derivative to undergo RCM, it must first be functionalized with two alkenyl groups. For instance, N-alkylation and S-alkylation (after conversion to a sulfonium (B1226848) salt) with appropriate olefin-containing chains could furnish a suitable precursor. Subsequent treatment with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, could then initiate the metathesis cascade to form a new bicyclic structure.

Conversely, ring-opening metathesis polymerization (ROMP) could be envisioned if the thiomorpholine ring itself were to contain an endocyclic double bond, although this would require the synthesis of a dihydrothiopyran derivative first. The application of these metathesis strategies to this compound would require prior chemical modification to introduce the necessary olefinic tethers. acs.org

Regioselectivity and Chemoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the two pyrazine nitrogens, the two hydrazinyl nitrogens, the thiomorpholine nitrogen, and the thiomorpholine sulfur—makes regioselectivity and chemoselectivity critical considerations in its chemical transformations. mdpi.com The outcome of a reaction will depend heavily on the nature of the reagent and the reaction conditions.

Electrophilic Attack: In reactions with electrophiles (e.g., alkylation, acylation), the most nucleophilic site is expected to react preferentially. The thiomorpholine nitrogen, being a secondary aliphatic amine, is generally more nucleophilic than the aromatic pyrazine nitrogens and the hydrazinyl nitrogens (which are deactivated by the adjacent pyrazine ring and the alpha-effect). Therefore, N-alkylation or N-acylation is likely to occur selectively at the thiomorpholine nitrogen under neutral or basic conditions.

Oxidation: Under oxidative conditions, the thioether sulfur is the most easily oxidized site, leading to the sulfoxide or sulfone. researchgate.net The hydrazinyl group is also susceptible to oxidation, which could lead to diazene (B1210634) formation or cleavage, representing a competing reaction pathway. The pyrazine ring is generally resistant to oxidation except under harsh conditions.

Metal Coordination: As discussed, metal ions will preferentially coordinate to the nitrogen atoms. "Hard" metal ions may favor the hydrazinyl nitrogen, while "soft" metal ions may show a preference for the pyrazine nitrogens or even the sulfur atom. Chelation involving the pyrazine and hydrazinyl nitrogens is a highly probable coordination mode due to the formation of a stable five-membered ring. nih.gov

Protonation: In acidic conditions, protonation will occur at the most basic site. The pKa values of the different nitrogen atoms will determine the site of protonation. Typically, the aliphatic amine of the thiomorpholine ring is more basic than the nitrogens of the pyrazine ring and the hydrazinyl group.

Controlling the selectivity of reactions involving this molecule often requires the use of protecting groups or the careful selection of reagents and reaction conditions that differentiate between the various functional groups. For example, to perform a reaction on the pyrazine ring without interference from the thiomorpholine moiety, the thiomorpholine nitrogen could first be protected as an amide or carbamate.

Mechanistic Investigations of Molecular Interactions in Chemical Biology

Interactions with Nucleic Acids (DNA/RNA)

Modes of Binding: Groove Binding, Intercalation, Electrostatic Interactions

The binding of small molecules to nucleic acids can occur through several non-covalent mechanisms. The dimensions and electronic properties of the pyrazine (B50134) ring in 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine could allow it to fit within the minor or major grooves of the DNA double helix. This groove binding is typically stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions.

Alternatively, the planar aromatic pyrazine core could potentially insert itself between the base pairs of DNA, a process known as intercalation. This mode of binding often leads to significant conformational changes in the DNA structure, such as unwinding of the helix.

Electrostatic interactions could also play a role, particularly if the molecule is protonated, leading to favorable interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.

Hydrogen Bonding Networks with Nucleotides

The hydrazinyl group and the nitrogen atoms within the pyrazine and thiomorpholine (B91149) rings are potential hydrogen bond donors and acceptors. This allows for the formation of specific hydrogen bonding networks with the functional groups of nucleotide bases (adenine, guanine, cytosine, thymine, and uracil) exposed in the grooves of DNA or in the loops and stems of RNA structures. These specific interactions are crucial for the recognition and stabilization of the molecule-nucleic acid complex.

Influence of Molecular Conformation on DNA Recognition

The thiomorpholine ring introduces a degree of conformational flexibility to the molecule. This flexibility can allow the compound to adopt a three-dimensional shape that is complementary to the specific topography of a DNA or RNA target. The orientation of the thiomorpholine ring relative to the pyrazine core can influence how the molecule presents its hydrogen bonding groups and hydrophobic surfaces to the nucleic acid, thereby affecting binding affinity and sequence selectivity.

Interactions with Proteins and Enzymes

The structural features of this compound make it an interesting scaffold for designing ligands that can bind to proteins and modulate their function.

Molecular Recognition and Binding Site Characterization (e.g., Enzyme Active Sites)

Molecular recognition between a ligand and a protein is governed by the complementarity of their shapes and chemical properties. The hydrazinyl group is a reactive nucleophile and can potentially form covalent bonds with electrophilic residues in an enzyme's active site, leading to irreversible inhibition. nih.gov Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, would also contribute to the binding affinity and specificity for a particular protein pocket. Characterizing the binding site would involve identifying the specific amino acid residues that interact with the pyrazine, hydrazinyl, and thiomorpholine moieties of the compound.

Roles of Pyrazine and Thiomorpholine in Pharmacophore Design for Protein Ligands

In the context of pharmacophore design, which describes the essential spatial arrangement of features necessary for biological activity, the different parts of this compound can serve distinct roles. nih.gov

Pyrazine Ring : The pyrazine ring can act as a rigid scaffold to correctly position other functional groups. researchgate.netmdpi.com Its aromatic nature can lead to favorable π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site. The nitrogen atoms can also act as hydrogen bond acceptors.

The combination of these features in a single molecule provides a versatile platform for the design of targeted protein ligands.

Investigation of Specific Amino Acid Residue Interactions (Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

The structural arrangement of "this compound" suggests its potential to engage in a variety of non-covalent interactions with amino acid residues, which are fundamental to its biological activity. These interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, are dictated by the distinct chemical properties of its thiomorpholine, pyrazine, and hydrazinyl components.

Hydrogen Bonding: The pyrazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. nih.gov Similarly, the hydrazinyl group offers both hydrogen bond donor (the N-H protons) and acceptor (the lone pairs on the nitrogen atoms) capabilities. Molecular modeling studies of hydrazine (B178648) derivatives have indicated the potential for hydrogen bonding with amino acid residues such as asparagine, lysine (B10760008), aspartic acid, and serine. nih.gov For instance, the hydrazinyl N-H group can form a hydrogen bond with the side chain of aspartic acid (Asp135), while the carbonyl oxygen in related benzoylhydrazide structures can participate in water-mediated hydrogen bonds with lysine (Lys241) and alanine (B10760859) (Ala186). nih.gov The thiomorpholine moiety, while less polar than morpholine (B109124), still contains a nitrogen atom that can act as a hydrogen bond acceptor. Polar amino acids like serine, threonine, and tyrosine, with their hydroxyl groups, are common partners in such hydrogen bonding interactions. proteinstructures.com

π-Stacking: The aromatic nature of the pyrazine ring is a key feature that allows for π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These interactions, arising from the attractive forces between π-electron clouds, are significant in the stabilization of protein-ligand complexes. nih.gov The electron-deficient character of the pyrazine ring can lead to favorable stacking with electron-rich aromatic systems of amino acid residues. X-ray absorption spectroscopy and quantum mechanical calculations have been utilized to study and quantify the charge transfer associated with π-stacking between aromatic amino acids. rsc.org

Table 1: Potential Amino Acid Interactions with Functional Moieties of this compound

| Functional Moiety | Type of Interaction | Potential Amino Acid Partners |

|---|---|---|

| Pyrazine Ring | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| π-Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | |

| Hydrazinyl Group | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine, Lysine, Asparagine |

| Thiomorpholine Ring | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine, Proline |

Metal Ion Coordination in Biological Systems

The presence of multiple nitrogen and sulfur atoms in "this compound" confers upon it the ability to coordinate with metal ions, a property that is crucial in various biological contexts and for the development of research tools.

Both the hydrazinyl and pyrazine moieties are well-documented for their metal-chelating capabilities. nih.govmdpi.comnih.gov Hydrazine and its derivatives are known to form stable complexes with a variety of transition metal ions. ias.ac.inresearchgate.netgoogle.com The lone pairs of electrons on the adjacent nitrogen atoms of the hydrazinyl group allow for the formation of a chelate ring with a metal ion, a particularly stable arrangement. nih.gov Molecular modeling studies have shown that the hydrazinyl moiety can effectively chelate metal ions. nih.gov

The pyrazine ring, with its two nitrogen atoms in a 1,4-disposition, can act as a bridging ligand, coordinating to two different metal centers, or as a bidentate ligand to a single metal ion, although the latter is less common due to steric constraints. bendola.com More often, one of the pyrazine nitrogens is involved in coordination. nih.gov The coordination of metal ions by pyrazine derivatives has been confirmed through techniques such as infrared spectroscopy, which shows a shift in the vibrational frequencies of the pyrazine ring upon complexation. nih.gov

The combination of the hydrazinyl group and the adjacent pyrazine ring in "this compound" creates a potent bidentate chelation site. The nitrogen atom of the hydrazinyl group and one of the nitrogen atoms of the pyrazine ring can coordinate to a metal ion, forming a stable five-membered chelate ring. This type of N,N-chelation is a common binding motif in coordination chemistry. nih.gov

Table 2: Coordination Properties of Hydrazinyl and Pyrazine Moieties

| Moiety | Donor Atoms | Common Coordinated Metal Ions | Potential Chelation Mode |

|---|---|---|---|

| Hydrazinyl | N, N | Fe(II/III), Cu(II), Zn(II), Ni(II), Co(II) | Bidentate |

| Pyrazine | N | Cu(II), Ru(III), Mn(II), Fe(III), Co(II), Ni(II) | Monodentate or Bridging |

| Hydrazinylpyrazin | N (hydrazine), N (pyrazine) | Fe(II/III), Cu(II), Zn(II), Ni(II), Co(II) | Bidentate |

The formation of stable metal complexes by ligands such as "this compound" is a key principle in the design of various biological research tools. Metal-based compounds have found applications in cancer treatment and as antimicrobial agents. mdpi.comnih.gov The coordination of a metal ion to an organic ligand can significantly alter its biological activity.

For instance, metal complexes of pyrazine derivatives have been investigated for their potential as anticancer, antibacterial, and antifungal agents. mdpi.comyu.edu.jo The chelation of a metal ion can enhance the therapeutic properties of the organic ligand. Furthermore, the choice of the metal ion itself can impart specific functionalities. For example, manganese complexes have been explored as inhibitors of enzymes like Mycobacterium tuberculosis MtDXR, while cobalt complexes are investigated for their DNA-targeting properties and ability to generate reactive oxygen species in mitochondria. mdpi.com

The ability of such compounds to bind metal ions is also fundamental to their use as probes and sensors. For example, changes in the spectroscopic properties of the pyrazine moiety upon metal binding could be exploited for the detection and quantification of specific metal ions in biological systems. The development of metal complexes with specific biological targets is an active area of research, with applications ranging from therapeutic agents to diagnostic tools. mdpi.comnih.gov

Future Research Directions and Advanced Methodologies

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future synthesis of 4-(3-hydrazinylpyrazin-2-yl)thiomorpholine and its derivatives will likely focus on developing more sustainable and efficient methodologies. Traditional synthetic routes often involve multiple steps with harsh reaction conditions, leading to significant waste generation. Modern approaches are increasingly focused on green chemistry principles to mitigate environmental impact.

Future synthetic strategies could include:

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. For the synthesis of thiomorpholine (B91149), a telescoped photochemical thiol-ene/cyclization sequence in continuous flow has been demonstrated as a viable and efficient method.

Catalyst-Free Reactions: The development of catalyst-free reactions, such as the unusual reaction of diketene, isatin, and primary amines in ethanol (B145695) to produce pyrrolo[3,4-c]quinolones, showcases the potential for minimizing the use of heavy metal catalysts. researchgate.net

Click Chemistry: This versatile strategy allows for the rapid and mild production of bioactive compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for creating diverse derivatives from a common scaffold. researchgate.net For instance, novel thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids have been synthesized using this approach. researchgate.net

Biomimetic Synthesis: Inspired by natural processes, biomimetic synthesis can offer elegant and efficient routes to complex molecules. For example, the homodimerization of α-amino aldehydes followed by air oxidation has been used to synthesize 2,5-disubstituted pyrazine (B50134) alkaloids. nih.gov

| Synthetic Strategy | Key Advantages | Potential Application to this compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, and precise control | Efficient and scalable production of the thiomorpholine ring and its subsequent functionalization. |

| Catalyst-Free Reactions | Reduced environmental impact and simplified purification | Greener synthesis of the pyrazine core or the final coupling step. researchgate.net |

| Click Chemistry | High efficiency, mild reaction conditions, and broad applicability | Rapid generation of a library of derivatives by modifying the hydrazinyl group. researchgate.net |

| Biomimetic Synthesis | High selectivity and efficiency, inspired by nature | Potential for novel cyclization strategies to form the core heterocyclic systems. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can significantly accelerate the design-build-test-learn cycle. For a scaffold like this compound, AI and ML can be employed in several ways:

De Novo Design: Deep generative models can be used to design novel molecules with desired properties. For instance, a scaffold-based protocol incorporating a deep generative model has been used to design benzimidazole-pyrazine derivatives as potential selective A2B receptor antagonists. tandfonline.comnih.govresearchgate.net This approach could be adapted to generate novel derivatives of the target compound with predicted biological activities.

Virtual Screening: Multilayer virtual screening protocols can efficiently screen large libraries of compounds to identify potential hits with high binding affinities to a specific biological target. nih.gov This can prioritize synthetic efforts towards the most promising candidates.

ADME/T Prediction: AI models can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of new chemical entities. This early-stage assessment can help to reduce the attrition rate of compounds in later stages of development.

| AI/ML Application | Description | Relevance to this compound Research |

|---|---|---|

| De Novo Design | Using generative models to create novel molecular structures with desired properties. tandfonline.comnih.govresearchgate.net | Generation of new derivatives with potentially enhanced biological activity or material properties. |

| Virtual Screening | Computationally screening large compound libraries against a biological target. nih.gov | Identification of promising derivatives for synthesis and biological evaluation. |

| ADME/T Prediction | Predicting the pharmacokinetic and toxicological properties of compounds. | Early-stage risk assessment to guide the selection of candidates for further development. |

Advanced Characterization Techniques for Dynamic Molecular Processes

A deeper understanding of the structure-property relationships of this compound and its derivatives will require the use of advanced characterization techniques. While standard techniques like NMR and mass spectrometry are essential, more sophisticated methods can provide insights into dynamic molecular processes.

X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of a molecule in the solid state. mdpi.com For example, the crystal structure of 4-(4-nitrophenyl)thiomorpholine (B1608610) revealed a low-energy chair conformation of the thiomorpholine ring. mdpi.com

Density Functional Theory (DFT) Calculations: DFT calculations can be used to complement experimental data by providing insights into molecular geometry, electronic structure, and reactivity. mdpi.com

Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular interactions in the crystal lattice, which can be crucial for understanding solid-state properties. mdpi.com

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence or transient absorption spectroscopy can be used to study the excited-state dynamics of fluorescent derivatives, which is important for applications in imaging and sensing.

Exploration of New Chemical Transformations for Diverse Derivatives

The chemical versatility of the this compound scaffold allows for a wide range of chemical transformations to generate a diverse library of derivatives. The hydrazinyl group, in particular, is a versatile functional handle for further modifications.

Future research could explore:

Condensation Reactions: The hydrazinyl group can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which can have their own unique biological activities.

Cyclization Reactions: The hydrazinyl moiety can be used as a key building block for the synthesis of various heterocyclic rings, such as pyrazoles and triazoles. For instance, 2-(2-cyanoacetamido)pyrazine has been used as a precursor for the synthesis of new pyrazine-linked heterocycles. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce a variety of substituents onto the pyrazine ring, allowing for fine-tuning of the electronic and steric properties of the molecule.

Application of the Scaffold in the Design of Chemical Probes for Biological Systems

The pyrazine moiety is a known fluorophore, and its incorporation into the this compound scaffold suggests potential applications in the development of chemical probes for biological systems.

Fluorescent Probes: A novel donor-acceptor-donor (D-A-D) type compound containing a pyrazine core has been designed and synthesized as a fluorescent probe for long-term live-cell imaging. frontiersin.org This probe exhibited large Stokes shifts, high photostability, and low cytotoxicity, and was able to permeate live cell membranes. frontiersin.org Molecular docking simulations suggested that the pyrazine core could facilitate membrane permeability through interactions with membrane integral transport proteins. frontiersin.org

Targeted Probes: The thiomorpholine and hydrazinyl groups can be further functionalized to introduce targeting ligands that can direct the probe to specific organelles or biomolecules within the cell.

Multi-disciplinary Approaches in Understanding Complex Molecular Behavior

A comprehensive understanding of the potential of this compound and its derivatives will require a multi-disciplinary approach that integrates expertise from various fields.

Medicinal Chemistry: The design and synthesis of new derivatives with potential therapeutic applications. researchgate.netmdpi.com The pyrazine ring is a component of many biologically significant compounds, including those with anticancer and herbicidal activity. nih.govresearchgate.net

Computational Chemistry: The use of computational tools to model molecular behavior, predict properties, and guide experimental design. tandfonline.comnih.govresearchgate.net

Chemical Biology: The use of chemical probes based on this scaffold to study biological processes in living systems. frontiersin.org

Materials Science: The exploration of the solid-state properties of these compounds for applications in organic electronics or as functional materials.

By leveraging these advanced methodologies and fostering collaboration across disciplines, the scientific community can unlock the full potential of the this compound scaffold and pave the way for new discoveries in medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.